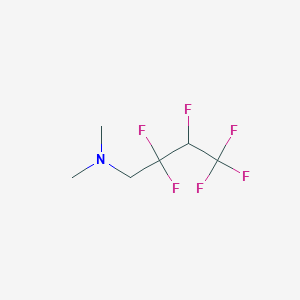
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene (2-CTFEN) is a chemical compound that has recently been gaining attention for its potential applications in scientific research. This compound has a unique chemical structure which allows it to interact with other compounds in a variety of ways. It is also a relatively stable compound, making it a good candidate for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has been used in a variety of scientific research applications. It has been used in studies of its own properties, as well as in studies of other compounds. For example, this compound has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It has also been used to study the reaction of the compound with other compounds, such as the reaction of this compound with 1,2-dichloroethane. Additionally, this compound has been used as a reactant in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethoxy-4-nitrobenzene.
Mécanisme D'action
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene interacts with other compounds through a variety of mechanisms. It is capable of forming hydrogen bonds with other compounds, as well as forming non-covalent interactions. Additionally, it can act as an electron donor or acceptor in reactions, depending on the other compounds involved.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the potential biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of advantages and limitations for use in laboratory experiments. One of its main advantages is its relatively low cost and availability. Additionally, its relatively stable chemical structure makes it a good candidate for use in a variety of laboratory experiments. However, its relatively low solubility in water and other solvents can limit its use in some experiments.
Orientations Futures
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has a number of potential future directions for research. One potential direction is to further study its potential biochemical and physiological effects, as well as its potential interactions with other compounds. Additionally, further research could be done to explore its potential applications in drug synthesis and development. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of a base such as potassium carbonate. This reaction yields 2-chloro-1,1,2-trifluoroethoxy-4-nitrotoluene. The second step involves the reduction of the nitro group to a hydroxy group using a reducing agent such as sodium borohydride. This yields the desired this compound.
Propriétés
IUPAC Name |
2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPYSHYNVBXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)




![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)